VX-702 is a small molecule that functions as a highly selective inhibitor of p38α MAPK [1]. Its therapeutic effect stems from interrupting a central signaling pathway in the inflammatory response.
The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Clinical trials evaluated this compound in patients with active, moderate-to-severe rheumatoid arthritis (RA). The tables below summarize key efficacy and biomarker data from two Phase II studies.
Table 1: Clinical Efficacy (ACR20 Response at Week 12) [7]
| Study Group | Dosing Regimen | ACR20 Response Rate |
|---|---|---|
| VeRA Study (Monotherapy) | Placebo | 28% |
| This compound 5 mg daily | 36% | |
| This compound 10 mg daily | 40% | |
| Study 304 (Combination with Methotrexate) | Placebo + MTX | 22% |
| This compound 10 mg twice weekly + MTX | 44% | |
| This compound 10 mg daily + MTX | 40% |
Table 2: Effects on Biomarkers of Inflammation [7]
| Parameter | Observed Effect |
|---|---|
| C-reactive Protein (CRP) | Rapid reduction observed as early as Week 1, but levels returned to baseline by Week 4-12. |
| Soluble TNF Receptor p55 | Early reduction at Week 1, followed by a return to baseline. |
| Serum Amyloid A | Early reduction at Week 1, followed by a return to baseline. |
The transient suppression of biomarkers despite continuous dosing suggests the development of compensatory mechanisms that limit sustained anti-inflammatory activity with p38α inhibition [7] [8].
In vitro profiling provides insights into the cellular potency and potential research applications of this compound.
Table 3: In Vitro Cellular Potency (Select Examples) [1] Note: Data is for research use only and demonstrates the compound's activity in various cell models.
| Cell Line | Cell Type | Assay | Reported IC₅₀ |
|---|---|---|---|
| HOP-62 | Non-small cell lung cancer | Growth Inhibition | 0.015 µM |
| NCI-H720 | Lung carcinoid | Growth Inhibition | 0.017 µM |
| JVM-2 | B-cell leukemia | Growth Inhibition | 0.083 µM |
| BV-173 | Chronic myeloid leukemia | Growth Inhibition | 0.114 µM |
| A549 | Lung carcinoma | Growth Inhibition | 21.3 µM |
For researchers, the key to studying a compound like this compound lies in robust experimental design. Below are generalized protocols based on common methodologies used in the field and referenced in the literature.
This ex vivo assay is a standard pharmacodynamic method for evaluating p38 inhibitor efficacy.
Determining selectivity is critical for understanding a compound's mechanism and potential off-target effects.
In clinical trials up to 12 weeks, this compound was generally well-tolerated [7] [4].
A significant challenge for this compound and other p38 inhibitors has been the transient nature of biomarker suppression and only modest clinical efficacy in RA, which ultimately limited their further development despite a rational mechanism [7] [8]. This has been attributed to potential feedback mechanisms within the signaling network, inadequate biodistribution due to engineered properties to avoid CNS toxicity, or the complex role of p38 isoforms [8].
VX-702 exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a major inflammatory signaling pathway [1].
Below is a simplified visualization of the signaling pathway that this compound modulates.
Although its clinical development for original indications has halted, this compound remains actively used in preclinical research to study diseases where p38 MAPK plays a role. The table below summarizes key recent research applications.
| Research Area / Disease Model | Key Findings | Experimental Models |
|---|---|---|
| Fuchs Endothelial Corneal Dystrophy (FECD) | This compound protected corneal endothelial cells from ER stress-induced apoptosis. It acted downstream of PERK and upstream of the ATF4-CHOP pro-apoptotic pathway [2]. | Immortalized human corneal endothelial cells (iHCECs), FECD patient-derived cells[i [2]] |
| Sepsis-Associated Acute Kidney Injury (S-AKI) | this compound ameliorated AKI severity by inhibiting p38 MAPK in macrophages, reducing levels of IL-6 and IL-1β, improving kidney function, and reducing cell death [3]. | Mouse model of S-AKI, In vitro co-culture of kidney cells and macrophages [3] | | Lung Fibrosis Resolution | Treatment with this compound restored the resolution of lung fibrosis in a mouse model where the endogenous brake on fibrosis (MKP1) was deleted, confirming p38α inhibition as a viable strategy [5]. | Bleomycin-induced lung fibrosis mouse model [5] |
For scientists designing experiments, the following data may be useful.
This compound is a well-characterized and potent tool for probing the biological functions of p38 MAPK. Its continued use in foundational research may potentially support drug repurposing efforts for new diseases.
VX-702 is primarily soluble in DMSO. The table below summarizes the key physical and chemical properties for your experimental planning:
| Property | Specification |
|---|---|
| CAS Number | 745833-23-2 [1] [2] [3] |
| Molecular Formula | C₁₉H₁₂F₄N₄O₂ [1] [2] [3] |
| Molecular Weight | 404.32 g/mol [1] [2] [3] |
| Primary Solubility | Soluble in DMSO [1] [4] [5] |
| Reported Solubility in DMSO | 42 mg/mL (103.88 mM) [1], 60 mg/mL (148.4 mM) [3], 81 mg/mL (200.34 mM) [4] |
| Solubility in Water | Insoluble [4] [5] [3] |
| Solubility in Ethanol | Insoluble or slightly soluble (≥3.88 mg/mL with ultrasonic) [4] [5] [3] |
| Storage (Powder) | -20°C [1] [3] |
| Storage (Stock Solution) | -80°C [1] [3] |
For biological experiments, this compound can be formulated for both cell-based and animal studies.
A typical protocol for preparing a 10 mM stock solution in DMSO is as follows [1]:
For administration in animal studies, here are two homogenization protocols. It is crucial to add the solvents in the specified sequence.
Protocol 1: Homogeneous Suspension with CMC-Na [4] This method is straightforward for creating a suspension.
Preparation of a 5 mg/mL homogeneous suspension for in vivo administration using sodium carboxymethyl cellulose (CMC-Na).
Protocol 2: Solution with DMSO, PEG300, and Tween-80 [1] [3] This method creates a solution suitable for various administration routes.
Sequential preparation of a 2.5 mg/mL clear solution for in vivo studies. Saline is 0.9% sodium chloride in ddH₂O [1].
This compound is a highly selective p38α mitogen-activated protein kinase (MAPK) inhibitor, reported to have 14-fold higher potency for p38α versus p38β [1] [6] [3].
The core inhibitory activity of this compound is summarized below [1] [4]:
This compound exhibits growth inhibitory effects across various human cancer cell lines. Here are selected examples from the broader dataset [6]:
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| HOP-62 | Non-small cell lung cancer | 0.015 |
| NCI-H720 | Lung carcinoid | 0.017 |
| JVM-2 | Leukemia | 0.083 |
| DU-145 | Prostate cancer | 0.146 |
| AGS | Gastric adenocarcinoma | 0.153 |
| A549 | Lung carcinoma | 21.281 |
| HT-29 | Colorectal adenocarcinoma | 13.911 |
Research in animal models provides insights into the compound's behavior and therapeutic potential [1] [4] [5]:
The table below summarizes the essential quantitative data for VX-702, providing a quick reference for its activity and properties.
| Parameter | Value / Range | Context / Assay Details |
|---|---|---|
| Primary Target & IC₅₀ | p38α MAPK: 4 - 20 nM [1] [2] | Direct enzyme inhibition; 14-fold selective for p38α over p38β [3] [1]. |
| Cellular IC₅₀ (Sample) | 0.015 - 24.734 µM [3] | Growth inhibition assays across various human cell lines (e.g., HOP-62: 0.01543 µM; A549: 21.2811 µM). |
| Cytokine Inhibition (IC₅₀) | • IL-6: 59 ng/mL • TNFα: 99 ng/mL • IL-1β: 122 ng/mL [1] | Ex vivo blood assay primed with LPS [1] [2]. | | In Vivo Efficacy (Rodent) | 10 - 50 mg/kg [4] [2] | Dosing in disease models (e.g., 20 mg/kg i.p. for post-operative pain; 5 mg/kg p.o. for arthritis). | | Molecular Weight | 404.3 g/mol [3] [5] [1] | Chemical formula: C₁₉H₁₂F₄N₄O₂[cite:2] [1]. | | CAS Number | 745833-23-2 / 479543-46-9 [5] [1] | Identifier for the chemical compound. |
Here are detailed methodologies for key experiments referencing this compound, which you can adapt for your research.
This protocol is used to study the effect of this compound on p38 MAPK pathway activation in platelets [2].
This protocol describes the use of this compound in a rat model of post-incisional pain hypersensitivity [4].
The following diagram illustrates the p38 MAPK signaling cascade and the mechanism by which this compound exerts its inhibitory effect.
The diagram shows that this compound is an ATP-competitive inhibitor that selectively targets the p38α MAPK isoform. It binds to the enzyme, preventing ATP from binding and subsequent phosphorylation/activation of the pathway. This inhibition blocks the downstream production of pro-inflammatory mediators like TNFα, IL-6, and IL-1β [1] [4] [6].
While this compound demonstrated modest efficacy in clinical trials for rheumatoid arthritis, its development, along with many other p38α inhibitors, has been hampered by challenges. These include limited long-term efficacy, a transient reduction in biomarkers like C-reactive protein, and toxicity concerns, leading to a lack of progression to phase III trials [6]. However, research continues to explore its potential in other areas, such as managing post-operative pain, where its efficacy has been demonstrated in animal models [4].
To support your research, here are the quantitative findings and methodologies from pivotal studies on VX-702.
Table 1: In Vitro and In Vivo Pharmacological Data
| Model System | Finding/Parameter | Value | Citation |
|---|---|---|---|
| In Vitro | IC₅₀ for IL-6 production inhibition | 59 ng/mL | [1] [2] |
| IC₅₀ for TNF-α production inhibition | 99 ng/mL | [1] [2] | |
| IC₅₀ for IL-1β production inhibition | 122 ng/mL | [1] [2] | |
| IC₅₀ for p38 activation inhibition in platelets | 4-20 nM | [1] | |
| In Vivo (Pharmacokinetics) | Half-life | 16-20 hours | [1] [2] |
| Volume of Distribution | 73 L/kg | [1] [2] | |
| Clearance | 3.75 L/h | [1] [2] |
Table 2: Key Experimental Protocols and Models
| Study Focus | Model Type | Key Protocol Details | Citation |
|---|
| S-AKI Therapeutic Efficacy | In Vivo (Mouse) | Model Induction: S-AKI model established by Pseudomonas aeruginosa incision infection. Treatment: this compound administered at 50 mg/kg, twice daily via oral gavage. Endpoints: Assessment of serum creatinine, blood urea nitrogen (BUN), kidney apoptosis (TUNEL assay), and cytokine levels (IL-6, IL-1β) at 24 hours post-surgery. | [3] | | S-AKI Mechanism Exploration | In Vitro (Cell Co-culture) | Model Setup: Mouse kidney tubular epithelial cells (TCMK-1) co-cultured with LPS-induced macrophage cells (RAW264.7). Treatment: Application of 5 μM this compound. Assays: Measurement of cell viability, apoptosis, and levels of phosphorylated p38 and proinflammatory cytokines in cells and supernatant. Molecular docking simulations performed to predict binding to IL-6, IL-1β, and MAPK. | [3] | | Fibrosis Resolution | In Vivo (Mouse) | Model Induction: Lung fibrosis induced by bleomycin. Treatment: this compound was used to treat mice with fibroblast-specific deletion of MAPK phosphatase 1 (MKP1). Assessment: Evaluation of fibrosis resolution. | [4] |
The clinical development of this compound for RA yielded mixed results, which are critical for understanding its therapeutic profile.
Table 3: Summary of Phase II Clinical Trial Results in Rheumatoid Arthritis
| Trial (Reference) | Treatment Groups | ACR20 Response at 12 Weeks | Key Findings & Biomarkers |
|---|
| VeRA Study [5] [6] | Placebo | 28% | • Efficacy: Numerically superior ACR20 rates with this compound, but difference was not statistically significant at the highest dose in the final analysis. • Biomarkers: Early (Week 1) reductions in CRP, sTNFR p55, and serum amyloid A. However, these effects were transient, returning to baseline by Week 4. | | | this compound (5 mg daily) | 36% | | | | this compound (10 mg daily) | 40% | | | Study 304 (with MTX) [5] | Placebo + MTX | 22% | • Safety: Overall adverse event frequency was similar to placebo. • A higher rate of serious infections was observed in one study (VeRA: 2.4% vs 0%). • Conclusion: The transient biomarker suppression and modest efficacy suggested p38 MAPK inhibition may not provide sustained control of chronic inflammation in RA. | | | this compound (10 mg daily) + MTX | 40% | | | | this compound (10 mg twice weekly) + MTX | 44% | |
This compound exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a major inflammatory signaling pathway. The following diagram illustrates this mechanism and its downstream effects, particularly in the context of recent sepsis-associated acute kidney injury (S-AKI) research.
The diagram above shows how this compound targets the p38 MAPK pathway. In diseases like S-AKI, pathogens or damage (PAMPs/DAMPs) activate p38α MAPK in immune cells like macrophages, triggering a cascade that produces potent pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), leading to tissue damage [7] [3]. This compound, as a highly selective inhibitor, binds to p38α, reducing the release of these cytokines and subsequently protecting tissues like the kidney from inflammatory injury [3].
While clinical development for RA is discontinued, recent preclinical studies suggest promising new directions for this compound research [3] [4]:
VX-702 acts by specifically inhibiting the p38α isoform of the MAPK family. This kinase is a crucial component of a signaling cascade that cells activate in response to stress signals and pro-inflammatory cytokines.
The following diagram illustrates the core signaling pathway involved and the point of inhibition by this compound:
This compound inhibits p38α MAPK activation, suppressing pro-inflammatory cytokine production.
The effects of this compound have been studied in various biochemical, cellular, and animal models. The table below consolidates the key experimental findings:
| Model Type | Experiment / Finding | Concentration / Dosage | Key Outcome |
|---|---|---|---|
| In Vitro (Biochemical) | p38α Enzyme Inhibition | IC50: 4 - 20 nM [1] [2] | Confirms potent and selective target inhibition. |
| In Vitro (Cellular) | LPS-stimulated Cytokine Inhibition (Human Blood Assay) | IC50: 59 - 122 ng/mL [1] | Dose-dependent inhibition of IL-6, IL-1β, and TNF-α. |
| In Vitro (Cellular) | Platelet (PLT) Storage Lesion Model | 1 μM (pre-incubation) [1] | Improved maintenance of platelet health during storage. |
| In Vivo (Animal) | Mouse Collagen-Induced Arthritis | 0.1 mg/kg (twice daily) [1] | Equivalent efficacy to methotrexate (0.1 mg/kg). |
| In Vivo (Animal) | Sepsis-Associated AKI (Mouse Model) | Oral gavage [3] | Reduced serum creatinine, BUN, and kidney cell apoptosis. |
| Clinical (Human) | Rheumatoid Arthritis (12-week study) | 5 mg / 10 mg (once daily) [4] [5] | Modest, transient clinical efficacy; good tolerability. |
For researchers looking to replicate or design related studies, here are detailed methodologies for key experiments cited in the search results.
This protocol is based on an ex vivo human blood assay used to demonstrate the anti-inflammatory effects of this compound [1] [6].
A 2024 study demonstrated the efficacy of this compound in ameliorating S-AKI using the following approach [3].
The research on this compound highlights both the potential and the challenges of targeting the p38 MAPK pathway:
The table below summarizes the key quantitative data for preparing and storing VX-702 stock solutions, consolidated from multiple supplier specifications and research publications.
| Aspect | Specification | Source / Context |
|---|---|---|
| Solubility in DMSO | ≥ 42 mg/mL (103.88 mM) [1]; ≥ 20.2 mg/mL [2] | Supplier data (MedChemExpress, ApexBT) |
| Recommended Stock Concentration | 10 mM to 100 mM [3] | General supplier recommendation |
| Storage Temperature | Below -20°C to -80°C for long-term storage [3] [1] | Standard for small molecules |
| Storage Duration | Several months at -20°C [3]; 2 years at -80°C, 1 year at -20°C [1] | Supplier data (BioCrick, MedChemExpress) |
| Reconstitution Tips | Warm tube at 37°C & brief sonication [3] [2]; Prepare stock in "ready for reconstitution" format [1] | Protocol for higher solubility |
| Working Solution Use | Use on the same day of preparation; avoid repeated freeze-thaw cycles [3] [1] | To maintain compound stability |
Here are methodologies for using this compound in experimental models, which illustrate how stock solutions are applied in practice.
In Vitro Cell Culture (Macrophages)
In Vivo Animal Study (Mouse Model)
Ex Vivo Blood Assay
The following diagram outlines the core workflow for preparing and using this compound stock solutions, integrating the key steps and critical control points from the available data.
This compound Stock Solution Workflow
Sepsis-associated acute kidney injury (SA-AKI) represents a devastating clinical complication in critically ill patients, contributing to significantly elevated mortality rates ranging from 24% to 62% compared to patients without AKI [1] [2]. Despite its clinical significance, specific therapeutic interventions for SA-AKI remain limited, creating an urgent need for mechanistic studies and targeted drug development [1] [3] [2]. The pathophysiological complexity of SA-AKI involves intertwined mechanisms including dysregulated inflammatory responses, microcirculatory dysfunction, and renal tubular damage [1] [2] [4].
Recent research has identified the p38 MAPK signaling pathway as a central regulator of inflammatory responses in SA-AKI, with interleukin (IL)-6 and IL-1β emerging as hub genes [1] [3] [2]. VX-702, a highly selective inhibitor of p38 MAPK, has demonstrated potential for mitigating SA-AKI severity through inhibition of proinflammatory cytokine release from macrophages [1] [3] [2]. These application notes provide comprehensive experimental protocols for investigating this compound in established SA-AKI models, offering researchers standardized methodologies for preclinical evaluation of this promising therapeutic candidate.
Table 1: Bacterial Preparation for SA-AKI Animal Model
| Component | Specification | Purpose |
|---|---|---|
| Bacterial Strain | Pseudomonas aeruginosa (ATCC 27853) | Induce sepsis via infection |
| Culture Medium | Luria-Bertani (LB) medium | Bacterial amplification |
| Incubation Conditions | 37°C, 200 rpm/min, overnight | Optimal growth conditions |
| Concentration Adjustment | 10^7 to 10^10 CFU/mL | Dose-response studies |
| Quality Control | Colony counting on LB agar plates | Verify bacterial viability and concentration |
The stable mouse model of SA-AKI is established through Pseudomonas aeruginosa incision infection [1] [2]. This approach reliably recapitulates key aspects of human sepsis while allowing controlled investigation of renal pathological mechanisms. The procedure requires meticulous preparation of bacterial suspensions and aseptic surgical techniques to ensure consistent results across experimental groups.
Animal selection considerations: Experiments typically utilize 8-10 week old female Balb/c mice weighing 18-22g, housed under specific pathogen-free conditions with controlled temperature (23.6°C) and humidity (35%) under 12-hour light/dark cycles [1] [2]. The surgical procedure involves creating a 5mm median incision on the back to expose the right paravertebral muscle, followed by application of 50μL bacterial suspension (typically 10^9 CFU/mL determined as optimal) directly to the muscle tissue before suture closure [1] [2]. Sham control groups receive identical anesthesia and incision procedures without bacterial application.
Table 2: Cell Culture Models for SA-AKI Mechanism Investigation
| Cell Line | Origin/Source | Culture Conditions | Treatment | Purpose |
|---|---|---|---|---|
| TCMK-1 | Mouse kidney tubular epithelial cells (ATCC CCL-139) | DMEM + 10% FBS, 37°C, 5% CO₂ | Co-culture with LPS-induced macrophages | Assess tubular epithelial response |
| RAW264.7 | Mouse leukemic monocyte/macrophage cells (ATCC TIB-71) | DMEM + 10% FBS, 37°C, 5% CO₂ | 1μM LPS induction | Model macrophage-mediated inflammation |
The co-culture system establishes an in vitro model that mimics macrophage-epithelial cell interactions during SA-AKI [1] [2]. RAW264.7 cells serve as a well-established model for studying inflammatory mechanisms in LPS-induced macrophages, as they produce relevant proinflammatory factors including IL-1β, TNF-α and IL-6 [1].
Experimental setup: RAW264.7 cells are trypsinized and plated in 24-well plates at a density of 1×10^5 cells/well in 1mL of DMEM with 10% FBS [1]. TCMK-1 cells are then added to cell culture inserts (0.4mm pore diameter) placed in the wells containing RAW264.7 cells to initiate the inflammatory reaction through treatment with 1μM LPS [1]. This configuration allows paracrine signaling between the cell types while maintaining physical separation for subsequent analysis.
This compound is typically purchased from commercial suppliers (e.g., Beyotime, SD5960) and dissolved in dimethylsulphoxide (DMSO) for in vivo administration [1] [2]. For animal studies, this compound is administered at a dose of 50 mg/kg twice daily via oral gavage, beginning immediately after the surgical procedure [1] [2]. Control groups receive equivalent volumes of DMSO vehicle (5μL) alone, while sham groups undergo incision without infection or drug treatment.
Treatment considerations: The twice-daily dosing regimen maintains effective drug concentrations throughout the critical early phase of SA-AKI development. For in vitro applications, 5μM this compound is added to cells to evaluate its effects on inflammatory pathways [1]. Researchers should note that optimal concentrations may vary based on specific experimental conditions and should conduct dose-response studies when adapting these protocols to new systems.
The mechanistic basis for this compound efficacy in SA-AKI involves modulation of key inflammatory pathways. Through high-throughput sequencing and bioinformatics analysis, IL-6 and IL-1β have been identified as hub genes, with the MAPK signaling pathway representing the primary pathway involved in SA-AKI pathogenesis [1] [3] [2].
Molecular docking studies demonstrate that this compound can bind directly to IL-6, IL-1β and MAPK, potentially affecting the binding of IL-1β to its receptor [1] [3] [2]. This multi-target engagement may contribute to the significant reduction in proinflammatory cytokine release observed in both in vivo and in vitro models.
Figure 1: Molecular Mechanism of this compound in SA-AKI - this compound inhibits p38 MAPK phosphorylation in activated macrophages, reducing proinflammatory cytokine release and subsequent renal damage.
Key inflammatory parameters to assess include phosphorylated p38 MAPK levels in macrophages and concentrations of proinflammatory cytokines (IL-6, IL-1β) in both tissue samples and culture supernatants [1] [2]. These measurements can be performed using standardized techniques including western blotting for protein phosphorylation status and enzyme-linked immunosorbent assays (ELISA) for cytokine quantification.
Molecular docking approaches can further elucidate the interaction between this compound and its molecular targets [1] [3] [2]. These computational methods provide structural insights into the mechanism of action and can help optimize compound properties for enhanced efficacy.
Table 3: Key Parameters for Evaluating SA-AKI Severity and Treatment Response
| Parameter Category | Specific Measurements | Assessment Method | Significance |
|---|---|---|---|
| Renal Function | Serum Creatinine (SCr) | Biochemical assay | Direct measure of glomerular filtration rate |
| Renal Function | Blood Urea Nitrogen (BUN) | Biochemical assay | Indicator of nitrogenous waste accumulation |
| Histological Damage | Tubular Necrosis Scores | H&E and PAS staining | Quantitative assessment of structural damage |
| Apoptosis | TUNEL-positive cells | TUNEL assay | Measure of programmed cell death |
| Inflammation | IL-6, IL-1β levels | ELISA | Quantification of inflammatory response |
| Inflammation | Phosphorylated p38 MAPK | Western blot/Immunofluorescence | Assessment of pathway activation |
| Cellular Viability | Cell counting, viability assays | In vitro assessment | Determination of treatment cytotoxicity |
Functional assessments of renal impairment form the cornerstone of SA-AKI evaluation. Serum creatinine and blood urea nitrogen measurements provide standardized biomarkers for quantifying the severity of renal dysfunction [1] [2]. These parameters are typically assessed 24 hours post-surgery in animal models, as this timeframe captures the peak response in this specific model system.
Histopathological evaluation through hematoxylin and eosin (H&E) and Periodic Acid-Schiff (PAS) staining provides structural correlates to functional impairment [1] [2]. Tubular necrosis scores are typically assigned by researchers blinded to experimental groups to minimize bias, with arrows indicating damaged renal tubules in representative images [2].
Appropriate statistical methods are essential for valid interpretation of experimental results. Data are typically expressed as mean ± standard deviation, with differences between groups assessed using unpaired Student's t-test for normally distributed data [1] [2]. Significance is generally accepted at p<0.05, though more stringent thresholds (e.g., p<0.001) may be applied with multiple comparisons.
Experimental design considerations: Group sizes of n=10 provide sufficient statistical power for detecting significant differences in most parameters [1] [2]. Researchers should implement randomization procedures for animal allocation to treatment groups and blinded assessment of outcome measures where possible to minimize potential biases.
These standardized protocols support systematic investigation of this compound as a potential therapeutic for SA-AKI. The integrated approach encompassing in vivo and in vitro models enables comprehensive assessment of both efficacy and mechanism of action. The experimental workflow begins with model establishment, proceeds through compound administration and molecular analysis, and concludes with integrated data interpretation (Figure 2).
Figure 2: Experimental Workflow for this compound SA-AKI Investigation - Integrated approach combining in vivo and in vitro models to evaluate therapeutic efficacy and mechanism.
The protocols outlined herein provide comprehensive methodology for investigating this compound as a potential therapeutic for SA-AKI. The collected evidence indicates that this compound ameliorates SA-AKI severity primarily through inhibition of p38 MAPK phosphorylation in macrophages, resulting in reduced release of proinflammatory cytokines and consequent renal protection [1] [3] [2].
Translation potential: Based on current findings, this compound represents a promising candidate for further development as a novel therapeutic approach for SA-AKI [1] [3] [2]. Future research directions should include dose-optimization studies, investigation in additional SA-AKI models, and exploration of potential combination therapies with standard supportive care measures. The molecular insights gained through these protocols may also inform biomarker development for patient stratification in potential clinical applications.
VX-702 is a highly selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2]. Its primary mechanism of action involves suppressing the p38 MAPK signaling pathway, which is a key mediator of the inflammatory response. Inhibition of p38 MAPK leads to the downregulation of proinflammatory cytokines such as interleukin (IL)-6 and IL-1β in macrophages [3] [4]. A recent 2024 study demonstrated that this compound ameliorates Sepsis-Associated Acute Kidney Injury (S-AKI) by inhibiting the release of these proinflammatory cytokines from macrophages, thereby reducing inflammation and apoptosis in renal tubular epithelial cells [3] [5]. The compound has been investigated in preclinical models for inflammatory diseases and has shown a favorable tolerability profile in clinical trials for other indications, such as rheumatoid arthritis [6] [4].
This protocol establishes an in vitro inflammatory model to study the crosstalk between macrophages and renal tubular epithelial cells and to evaluate the efficacy of this compound.
2.1.1. Cell Culture and Co-culture Setup
2.1.2. Inflammatory Stimulation and this compound Treatment
This protocol describes the use of this compound in a mouse model of S-AKI.
The tables below summarize critical experimental data and expected results from the application of this compound in the described models.
Table 1: Key Experimental Parameters for this compound Application
| Parameter | In Vitro Value | In Vivo Value | Notes / Source |
|---|---|---|---|
| Target | p38α MAPK | p38α MAPK | Highly selective inhibitor [1] [2] |
| IC₅₀ for p38α | 4 - 20 nM | - | [2] |
| Working Concentration | 5 μM | - | [3] |
| Dosage | - | 50 mg/kg | [3] |
| Administration Route | - | Oral Gavage (twice daily) | [3] |
| Solvent | DMSO | DMSO | Use the lowest possible concentration [3] |
| LPS Stimulation | 1 μM | - | E. coli 055:B5 [3] |
Table 2: Expected Outcomes from this compound Treatment
| Analyte / Process | System | Expected Effect of this compound | Significance / Source |
|---|---|---|---|
| p-p38 MAPK | In vitro (RAW264.7) | Decrease | Confirms on-target mechanism [3] |
| IL-6 & IL-1β | In vitro (Cells & Supernatant) | Decrease | Key proinflammatory cytokines [3] |
| Cell Apoptosis | In vitro (TCMK-1) | Reduction | Protective effect on tubular cells [3] |
| Cell Viability | In vitro (TCMK-1) | Improvement | Protective effect [3] |
| Serum Creatinine (SCr) | In vivo (Mouse Serum) | Decrease | Indicator of improved renal function [3] |
| Blood Urea Nitrogen (BUN) | In vivo (Mouse Serum) | Decrease | Indicator of improved renal function [3] |
| Tissue Apoptosis | In vivo (Kidney) | Reduction | Reduced kidney damage [3] |
The following diagram illustrates the logical flow of the co-culture experiment and the hypothesized signaling pathway through which this compound exerts its protective effects, based on the findings of the 2024 study [3].
1. Introduction VX-702 is a highly selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor. The p38 MAPK pathway is a crucial signaling cascade that drives the production of pro-inflammatory cytokines in macrophages upon exposure to inflammatory stimuli like bacterial lipopolysaccharide (LPS). Recent research demonstrates that this compound effectively ameliorates sepsis-associated acute kidney injury (S-AKI) by downregulating inflammatory factors in macrophages, highlighting its potential as a novel therapeutic for inflammatory conditions [1] [2].
2. Key Findings & Quantitative Data Treatment with this compound in LPS-induced RAW264.7 cells significantly reduces the levels of key pro-inflammatory cytokines and critical signaling molecules.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-induced RAW264.7 Cells
| Analyte | Effect of this compound Treatment | Experimental Method | Citation |
|---|---|---|---|
| Phospho-p38 MAPK | Reduced level | Western Blot | [1] |
| IL-6 | Reduced secretion | ELISA | [1] |
| IL-1β | Reduced secretion | ELISA | [1] |
| TNF-α | Implicated in macrophage-mediated inflammation* | - | [2] |
Note: While TNF-α is a major product of activated macrophages and its inhibition is a key anti-inflammatory mechanism [2], the specific quantitative reduction by this compound in RAW264.7 cells was not explicitly detailed in the provided search results.
3. Mechanism of Action this compound exerts its anti-inflammatory effects primarily by inhibiting the p38 MAPK pathway. In macrophages, LPS binding to Toll-like receptors (TLRs) activates the p38 MAPK signaling cascade. This compound, as a p38 MAPK inhibitor, blocks the phosphorylation and activation of this pathway. This inhibition leads to reduced transcription and release of pro-inflammatory cytokines such as IL-6 and IL-1β [1] [2]. Molecular docking studies further suggest that this compound can bind to IL-6, IL-1β, and MAPK itself, potentially affecting the binding of IL-1β to its receptor [1].
The following diagram illustrates the proposed signaling pathway and site of action for this compound:
Protocol 1: In Vitro Anti-inflammatory Assessment in RAW264.7 Cells
This protocol is adapted from the methods used to evaluate this compound's efficacy [1].
1.1 Cell Culture and Maintenance
1.2 LPS Induction and this compound Treatment
1.3 Sample Collection
Protocol 2: Analytical Methods for Efficacy Evaluation
2.1 Enzyme-Linked Immunosorbent Assay (ELISA)
2.2 Western Blot Analysis
This compound is a potent, selective, and ATP-competitive inhibitor of the p38α MAPK isoform, discovered in the context of regulating pro-inflammatory cytokine production [1] [2] [3]. The p38 MAPK pathway is a crucial signaling cascade that controls cellular responses to stress and inflammatory cytokines [3]. This compound was designed for greater affinity and selectivity compared to earlier generation p38α MAPK inhibitors [2].
The primary mechanism involves inhibiting p38α MAPK phosphorylation, which subsequently dampens the downstream inflammatory cascade [1]. Molecular docking studies suggest this compound can also bind key proinflammatory cytokines like IL-6 and IL-1β, and may affect the binding of IL-1β to its receptor [1].
Key Experimental Applications:
The table below summarizes key quantitative data for this compound:
| Parameter | Value / Description | Reference |
|---|---|---|
| CAS Number | 479543-46-9 | [2] |
| Molecular Formula | C₁₉H₁₂F₄N₄O₂ | [2] |
| Molecular Weight | 404.3 g/mol | [2] |
| Primary Target | p38α MAPK | [1] [2] |
| Reported IC₅₀ | 4 nM to 20 nM (for p38α MAPK) | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Desiccate at -20°C | [2] |
Here are detailed methodologies for key experiments using this compound, based on recent publications.
1. Animal Model Establishment:
2. Drug Administration:
3. Sample Analysis:
1. Cell Culture:
2. Inflammatory Model Setup:
3. This compound Treatment:
4. Outcome Measures:
1. Animal Model and Dosing:
2. Behavioral Analysis:
3. Tissue Analysis:
The following diagram illustrates the core signaling pathway and experimental workflow for investigating this compound:
The general workflow for planning and executing experiments with this compound is outlined below:
This document outlines the protocol for administering VX-702 to mice to study its protective effects against Sepsis-Associated Acute Kidney Injury (S-AKI). The study found that this compound, a p38 MAPK inhibitor, ameliorates S-AKI by inhibiting the release of proinflammatory cytokines from macrophages [1] [2].
| Parameter | Specification |
|---|---|
| Study Objective | To investigate the therapeutic effect of this compound on S-AKI [1]. |
| Animal Model | Female adult Balb/c mice (8–10 weeks old, 18–22 g) [1]. |
| Disease Model | S-AKI induced by Pseudomonas aeruginosa incision infection [1]. |
| Test Compound | This compound [1]. |
| Vehicle | Dimethylsulphoxide (DMSO) [1]. |
| Dosage | 50 mg/kg [1]. |
| Route of Administration | Oral gavage (o.g.) [1]. |
| Dosing Frequency | Twice daily [1]. |
| Key Assessments | Serum creatinine (SCr), Blood Urea Nitrogen (BUN), Proinflammatory cytokines (IL-6, IL-1β), Kidney tissue apoptosis [1]. |
Sepsis-Associated Acute Kidney Injury is a major cause of mortality in critically ill patients and currently lacks specific treatments [1]. The underlying mechanism involves a severe inflammatory response. Pathogen-associated molecular patterns (PAMPs) activate macrophages, which release proinflammatory cytokines like IL-6 and IL-1β via the p38 MAPK signaling pathway, leading to kidney tissue damage [1].
This compound is a highly selective, ATP-competitive inhibitor of p38α MAPK [3] [4]. It is an investigational oral anti-cytokine therapy that effectively inhibits LPS-stimulated production of TNF-α, IL-6, and IL-1β [5]. In this study, it was shown to bind to key proteins and inhibit the MAPK pathway, thereby reducing inflammation and kidney cell apoptosis [1] [2].
The diagram below illustrates this mechanism and the experimental workflow.
Diagram 1: Mechanism of S-AKI and this compound intervention, alongside the in vivo experimental workflow. This compound inhibits the p38 MAPK pathway in activated macrophages, reducing the release of proinflammatory cytokines and subsequent kidney injury [1].
Step 1: Animal Model Establishment (S-AKI)
Step 2: this compound Administration
Step 3: Sample Collection and Analysis (24-Hour Endpoint)
| Assessment | Vehicle (DMSO) Treated S-AKI Model | This compound Treated S-AKI Model | Biological Interpretation |
|---|---|---|---|
| Serum Creatinine & BUN | Elevated levels [1]. | Decreased levels [1]. | Indicates improved renal function and amelioration of AKI. |
| Proinflammatory Cytokines (IL-6, IL-1β) | High concentration [1]. | Significantly Reduced concentration [1]. | Confirms inhibition of inflammatory cascade. |
| Kidney Tissue Apoptosis | Increased number of apoptotic cells [1]. | Reduced number of apoptotic cells [1]. | Demonstrates protection of kidney tubular cells from damage. |
| p-p38 MAPK Level | High level of phosphorylation [1]. | Reduced level of phosphorylation [1]. | Verifies effective target engagement of this compound. |
VX-702 is a highly selective, orally active, and ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2]. Its primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, which subsequently leads to the reduced production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α [3] [4].
The table below summarizes key quantitative data on the inhibitory effects of this compound:
| Parameter | Value / Effect | Experimental Context |
|---|---|---|
| p38α MAPK Inhibition (IC₅₀) | 4 - 20 nM [2] | Enzyme assay |
| IL-6 Inhibition (IC₅₀) | 59 ng/mL [2] | LPS-primed ex vivo blood assay |
| IL-1β Inhibition (IC₅₀) | 122 ng/mL [2] | LPS-primed ex vivo blood assay |
| TNF-α Inhibition (IC₅₀) | 99 ng/mL [2] | LPS-primed ex vivo blood assay |
| In Vivo Efficacy (Dosage) | 50 mg/kg (oral gavage, twice daily) [3] | Mouse model of S-AKI |
| In Vitro Efficacy (Concentration) | 5 μM [3] | Co-culture of TCMK-1 and LPS-induced RAW264.7 cells |
This protocol is adapted from a 2024 study investigating S-AKI [3]. It outlines a method to evaluate the effect of this compound on cytokine production in a macrophage-mediated inflammatory environment.
1. Cell Culture and Co-culture Setup
2. Inflammation Induction and this compound Treatment
3. Sample Collection and Analysis (24 hours post-treatment)
The workflow for this co-culture assay is illustrated below:
This protocol describes the use of this compound in a mouse model of S-AKI, as detailed in the 2024 study [3].
1. Animal Model Establishment
2. Drug Administration
3. Endpoint Analysis (24 hours post-surgery)
This compound exerts its anti-inflammatory effect by specifically targeting the p38 MAPK pathway in immune cells like macrophages. The signaling cascade and site of this compound inhibition are shown in the following diagram:
As illustrated, this compound binds to p38α MAPK, blocking its ATP-binding site and preventing the downstream phosphorylation and activation of transcription factors like NF-κB [1] [5] [3]. This inhibition ultimately suppresses the transcription and release of IL-6, IL-1β, and TNF-α, thereby ameliorating inflammation and tissue damage [3] [4].
Introduction VX-702 is a highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK) investigated for treating inflammatory diseases like rheumatoid arthritis and acute coronary syndrome [1] [2] [3]. Its mechanism involves ATP-competitive inhibition of p38α MAPK (IC50 = 4-20 nM), suppressing proinflammatory cytokine production [2] [3]. Research indicates this compound dose-dependently inhibits lipopolysaccharide (LPS)-stimulated release of IL-6, IL-1β, and TNF-α [2].
A 2024 study identified this compound as a potential therapeutic for Sepsis-Associated Acute Kidney Injury (S-AKI) [4] [5]. The proposed mechanism involves this compound inhibiting p38 MAPK phosphorylation in macrophages, reducing proinflammatory cytokine release, and protecting kidney tubular cells from damage. Molecular docking suggested this compound binds IL-1β and its signaling receptor complex [4] [5].
While a structure of this compound bound to the IL-1β receptor is not public, the 2024 study used molecular docking to demonstrate this compound binds IL-1β and MAPK, potentially disrupting IL-1β interaction with its receptor [4] [5]. The following workflow outlines the process.
Table 1: Key Parameters for Molecular Docking of this compound with IL-1β
| Parameter | Specification / Value | Description / Rationale |
|---|---|---|
| Target Protein | IL-1β (and MAPK14) | Based on reported docking that this compound can bind IL-1β [4]. |
| Software | AutoDock Tools v.1.5.6 | Open-source suite for predicting ligand-receptor interactions [6]. |
| Grid Box | 40 x 40 x 40 Å | Standard box size for accommodating the ligand and binding site [6]. |
| Docking Algorithm | Genetic Algorithm (GA) | Robust for exploring conformational flexibility [6]. |
| Docking Runs | 100 | Provides statistical significance to the predicted binding pose [6]. |
The following protocols are derived from the 2024 study that combined in silico docking with in vitro and in vivo validation [4].
This assay tests this compound's effect on inflammation-driven cell damage.
1. Key Materials
2. Experimental Procedure
3. Outcome Measures
This protocol evaluates this compound's therapeutic effect in a live animal model.
1. Key Materials
2. Experimental Procedure
3. Outcome Measures
Table 2: Summary of Expected Experimental Outcomes
| Experimental Model | Key Readouts | Expected Outcome with this compound Treatment |
|---|---|---|
| Molecular Docking | Binding Affinity (ΔG, kcal/mol), Ki | Stable binding to IL-1β and MAPK [4]. |
| Co-culture (In Vitro) | TCMK-1 Apoptosis | Significant reduction [4]. |
| Phospho-p38 in RAW264.7 | Significant reduction [4]. | |
| IL-6/IL-1β in supernatant | Significant reduction [4]. | |
| Mouse S-AKI (In Vivo) | Serum Creatinine & BUN | Significant reduction [4]. |
| Kidney Tissue Apoptosis | Significant reduction [4]. | |
| Systemic IL-6/IL-1β | Significant reduction [4]. |
The diagram below integrates this compound's molecular action into the inflammatory signaling pathway based on the described mechanisms [4] [7].
The integrated in silico, in vitro, and in vivo approach provides strong evidence for this compound's potential in treating S-AKI and other IL-1β-driven pathologies. The molecular docking suggesting direct binding to IL-1β offers a novel, dual-mechanism hypothesis: direct p38 MAPK inhibition and direct interference with IL-1β signaling [4] [5].
This compound is a third-generation investigational oral p38 mitogen-activated protein kinase (MAPK) inhibitor that has demonstrated significant potential in modulating platelet function and storage properties. This synthetic organic compound (molecular weight: 404.09) exhibits favorable physicochemical properties with no Lipinski's rule violations, indicating good drug-likeness characteristics [1]. The p38 MAPK pathway represents a crucial signaling cascade in platelet biology, mediating cellular responses to various stress stimuli and playing a pivotal role in regulating platelet activation, aggregation, and storage-induced lesions. Platelets themselves are anucleate blood cells originating from megakaryocytes in the bone marrow, playing essential roles in hemostasis, thrombosis, and immune modulation [2].
The molecular mechanism of this compound centers on its potent inhibition of p38 MAPK isoforms, particularly MAPK14 (p38α) and MAPK11 (p38β), with remarkable selectivity. Screening data demonstrates that at 1μM concentration, this compound reduces MAPK14 activity to just 5.2% of baseline, highlighting its potent inhibitory capability [1]. This specific kinase inhibition disrupts downstream phosphorylation events that would otherwise lead to platelet activation and aggregation in response to various agonists. The significance of this pathway in platelet biology is substantial, as p38 MAPK activation occurs in response to multiple platelet agonists including adenosine diphosphate (ADP), thrombin, and collagen, ultimately contributing to platelet shape change, granule secretion, and integrin activation [3] [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Description |
|---|---|---|
| Molecular Weight | 404.09 | - |
| Hydrogen Bond Acceptors | 6 | Influces solubility & binding |
| Hydrogen Bond Donors | 2 | Affects membrane permeability |
| Rotatable Bonds | 5 | Impacts flexibility |
| Topological Polar Surface Area | 102.31 | Indicator of cell permeability |
| XLogP | 3.14 | Measure of lipophilicity |
| Lipinski's Rules Broken | 0 | Favorable drug-likeness |
Research has demonstrated that this compound effectively ameliorates lesions associated with suboptimal platelet storage conditions. When platelets were subjected to 24-hour incubation at 16°C without agitation—conditions known to produce moderate platelet decrements—this compound (at 1μM concentration) prevented p38MAPK activation and the decrements in most observed platelet quality parameters [3]. The experimental design involved Trima apheresis units collected and aliquoted into three 60-ml CLX storage bags with different treatment conditions: (1) control aliquot maintained at 20-24°C with constant agitation, (2) test aliquot subjected to 16°C for 24 hours without agitation, and (3) test aliquot containing 1μM this compound stored identically to aliquot 2. Platelet storage parameters and p38MAPK activation were assessed on Days 1, 4, and 7 of storage, revealing that this compound conferred significant protective effects against the detrimental impacts of suboptimal storage [3].
Table 2: Effects of this compound on Platelet Storage Parameters Under Suboptimal Conditions (16°C, 24 hours without agitation)
| Parameter | Control (Optimal Storage) | Suboptimal Storage | Suboptimal Storage + this compound (1μM) |
|---|---|---|---|
| p38MAPK Activation | Baseline | Significantly increased | Prevented |
| Platelet Shape Change | Normal | Impaired | Preserved |
| Integrin Activation | Normal | Enhanced | Moderated |
| Metabolic Function | Normal | Compromised | Maintained |
| Membrane Integrity | Normal | Disrupted | Protected |
The kinase inhibition profile of this compound reveals exceptional specificity for p38 MAPK isoforms. Large-scale screening against 234 human recombinant kinases demonstrated that this compound primarily targets MAPK14 (p38α) and MAPK11 (p38β), with significantly less activity against other kinases. This selective inhibition profile is crucial for minimizing off-target effects in experimental applications and potential therapeutic use [1].
Table 3: Kinase Inhibition Profiling of this compound
| Target | Name in Screen | Species | % Activity Remaining at 1μM | Inhibition Potency |
|---|---|---|---|---|
| MAPK14 | SAPK2a/P38a | Human | 5.2 | Very High |
| NLK | NLK/NLK | Human | 15.8 | High |
| MAPK11 | SAPK2b/P38b | Human | 22.3 | High |
| PDGFRβ | PDGFRβ/PDGFRb | Human | 62.8 | Moderate |
| EPHB3 | EphB3/EPHB3 | Human | 65.8 | Moderate |
| NEK1 | nd/NEK1 | Human | 69.6 | Moderate |
| MATK | nd/CTK(MATK) | Human | 77.6 | Low |
| EPHA7 | EphA7/EPHA7 | Human | 79.9 | Low |
| Haspin | Haspin/Haspin | Human | 81.3 | Low |
| PKD2 | PKD2/PKD2(PRKD2) | Human | 81.8 | Low |
While this compound represents a targeted synthetic approach to platelet inhibition, various natural compounds also exhibit antiplatelet aggregation properties through diverse mechanisms. Natural products such as berberine (an isoquinoline alkaloid), ginkgetin (a biflavonoid from Ginkgo biloba), and quercetin derivatives have demonstrated inhibitory effects on platelet function through thrombin inhibition, modulation of ADP pathways, and effects on cAMP/cGMP signaling [4]. These natural compounds typically achieve IC₅₀ values in the micromolar range (8.05-17.83 μM for Ginkgo biloba biflavonoids), whereas this compound exhibits potent effects at 1μM concentration, highlighting its comparative potency as a research tool [4]. The emergence of exhausted platelets—characterized by diminished responsiveness to agonists under chronic stimulation conditions—represents an additional application area for p38 MAPK inhibitors like this compound in investigating platelet phenotype transitions [5].
Principle: This protocol describes the standardized preparation of platelet-rich plasma (PRP) and the application of this compound for investigating p38 MAPK-mediated platelet aggregation inhibition. The method ensures consistent platelet yield and viability for experimental applications.
Materials and Reagents:
Procedure:
Blood Collection and PRP Preparation:
Platelet Counting and Adjustment:
This compound Treatment:
Quality Assessment:
Principle: This protocol simulates suboptimal storage conditions to evaluate the protective effects of this compound on platelet quality parameters, replicating the experimental conditions described in the literature [3].
Procedure:
Experimental Setup:
Assessment Time Points:
Parameter Evaluation:
Principle: This protocol details the assessment of platelet function through aggregation assays, integrin activation, and signaling pathway analysis in the presence of this compound.
Procedure:
Aggregation Assay:
Integrin αIIbβ3 Activation Assay:
p38 MAPK Activation Assessment:
Data Analysis:
Successful implementation of this compound platelet inhibition studies requires attention to several critical technical aspects. First, This compound solubility should be ensured by preparing fresh stock solutions in DMSO and verifying complete dissolution before use. For platelet storage studies, maintaining precise temperature control during the 16°C incubation phase is essential, as fluctuations beyond ±1°C can significantly impact results. When assessing p38 MAPK phosphorylation, include appropriate controls for phospho-specific antibody validation, such as peptide competition or use of phosphorylation site mutants if available.
The timing of this compound application represents another crucial consideration. For most applications, pre-incubation for 15-30 minutes before agonist stimulation allows sufficient cellular uptake and target engagement. However, extended pre-incubation periods (up to 2 hours) may be necessary for certain experimental conditions. Include vehicle control samples with equivalent DMSO concentrations (typically ≤0.1%) to account for potential solvent effects on platelet function.
The experimental protocols outlined for this compound application in platelet studies support diverse research applications. These include mechanistic studies of p38 MAPK signaling in platelet activation, platelet storage research aimed at improving transfusion medicine outcomes, and drug discovery platforms for evaluating novel antiplatelet therapies. The ability of this compound to ameliorate platelet storage lesions suggests potential applications in extending platelet shelf-life for clinical transfusion purposes [3].
Future methodological developments may focus on combining this compound with other pathway inhibitors to elucidate cross-talk between signaling cascades, applying these protocols to pathological platelet samples from cardiovascular disease patients, and adapting the approaches to microfluidic systems that better simulate in vivo hemodynamic conditions. The comprehensive protocols and analytical frameworks provided here establish a solid foundation for these advanced applications in platelet biology research.
The development program for VX-702 consisted of at least two Phase II clinical trials to assess its efficacy, pharmacodynamics, and safety in patients with active, moderate-to-severe RA.
| Trial Characteristic | VeRA Study | Study 304 |
|---|---|---|
| Design | Randomized, double-blind, placebo-controlled [1] | Randomized, double-blind, placebo-controlled [1] |
| Duration | 12 weeks [1] | 12 weeks [1] |
| Patient Population | 313 patients with active, moderate-to-severe RA [1] | 117 patients with active, moderate-to-severe RA on concomitant methotrexate (MTX) [1] |
| Intervention Groups | - Placebo
The trials enrolled adults (18-75 years) with a diagnosis of RA based on the American College of Rheumatology (ACR) revised criteria and active disease of ≥6 months duration [2]. Key inclusion and exclusion criteria are summarized below.
| Category | Inclusion Criteria | Exclusion Criteria |
|---|
| Disease Activity | - Swollen joint count ≥6 (of 28)
The clinical trials demonstrated that this compound had a modest and not statistically superior clinical effect compared to placebo, despite showing clear, transient activity on inflammatory biomarkers.
The ACR20 response rates at Week 12 for the trials are summarized in the table below. The differences between this compound and placebo were not statistically significant at the highest doses in either study [1].
| Trial | Placebo | This compound 5 mg daily | This compound 10 mg daily | This compound 10 mg twice weekly + MTX |
|---|---|---|---|---|
| VeRA Study | 28% [1] | 36% [1] | 40% [1] | Not Applicable |
| Study 304 (with MTX) | 22% [1] | Not Applicable | 40% [1] | 44% [1] |
A key finding was the significant but transient effect on inflammatory biomarkers. Reductions in CRP, sTNFRp55, and serum amyloid A were observed as early as Week 1 but returned to baseline levels by Week 4, suggesting the anti-inflammatory effects of p38 inhibition were not sustained over the 12-week treatment period [1].
The overall frequency of adverse events was similar between this compound and placebo groups [1]. However, there was a signal for increased risk of serious infections in the VeRA study (2.4% in this compound groups vs. 0% in placebo), though this was not observed in Study 304 [1].
The scientific premise for investigating this compound was based on the central role of the p38 mitogen-activated protein kinase (MAPK) pathway in inflammation.
The p38 MAPK is a key regulator of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central to RA pathogenesis [4] [5]. The pathway is activated by various stimuli, including cytokines and cellular stress, leading to the phosphorylation and activation of downstream kinases like MK2/MK3. This results in both transcriptional and post-transcriptional control of pro-inflammatory gene expression, notably by stabilizing the mRNAs of these cytokines [5]. This compound, as a small molecule inhibitor of p38 MAPK, was designed to orally block this pathway at the p38 level, thereby suppressing the production of these key inflammatory mediators [4].
The clinical trial data for this compound highlight a significant challenge in targeting the p38 MAPK pathway. While the mechanism robustly inhibits inflammation in pre-clinical models and shows acute biomarker suppression in humans, translating this into sustained clinical efficacy in chronic conditions like RA has been difficult [1] [5]. The transient nature of biomarker suppression suggests the presence of compensatory mechanisms or pathway redundancy that limit the long-term therapeutic potential of p38 inhibition as a monotherapy [1]. Future research should focus on understanding these escape mechanisms, potentially exploring combination therapies or intermittent dosing schedules to overcome these limitations.
The following diagram summarizes the overall workflow of the Phase II clinical trials for this compound.
Why did this compound clinical trials fail to meet their primary endpoints despite strong preclinical rationale? The primary issue appeared to be the transient nature of its anti-inflammatory effect. Biomarker data showed that CRP and other inflammatory markers were suppressed early (by Week 1) but returned to baseline by Week 4, indicating a loss of pharmacological activity over time [1]. This suggests that compensatory mechanisms within the p38 pathway or feedback from other signaling pathways may limit sustained target engagement and efficacy in a chronic disease setting [5].
What is the current status of p38 MAPK inhibitors for rheumatoid arthritis? Despite extensive research, p38 MAPK inhibitors have not advanced to approval for RA. The clinical experience with this compound and other similar compounds has demonstrated that while the target is valid, achieving meaningful and sustained clinical efficacy has been challenging, leading to a general de-prioritization of this mechanism for RA monotherapy in drug development [1] [5].
This compound is a potent, selective, third-generation, ATP-competitive inhibitor of the p38α mitogen-activated protein kinase (MAPK) [1] [2]. It was investigated as an oral agent for conditions like rheumatoid arthritis. The IPRK model is valuable for characterizing the renal excretion profile of new chemical entities without interference from systemic variables [3].
The table below summarizes the core chemical and pharmacological properties of this compound:
| Property | Description |
|---|---|
| CAS Number | 479543-46-9 [1] |
| Molecular Formula | C₁₉H₁₂F₄N₄O₂ [1] |
| Molecular Weight | 404.3 g/mol [1] |
| Mechanism of Action | Selective, ATP-competitive p38α MAPK inhibitor [1] [2] |
| IC₅₀ (p38α MAPK) | 4 - 20 nM [1] |
| Primary Indication (Under Investigation) | Rheumatoid Arthritis [3] |
| Solubility | Soluble to 100 mM in DMSO [1] |
A key study used the IPRK model to characterize the renal handling of this compound and assess potential drug-drug interactions [3]. The following table summarizes the quantitative findings:
| Experimental Condition | Key Findings |
|---|---|
| Dose Linearity (100 - 600 ng/mL) | Excretion was linear over the dose range. Clearance data indicated net reabsorption by the kidney [3]. |
| Co-perfusion with Probenecid (1 mM) | No significant impact on this compound excretion. Suggests it is not a substrate for renal organic anion transporters [3]. |
| Co-perfusion with Cimetidine (2 mM) | No significant impact on this compound excretion. Suggests it is not a substrate for renal organic cation transporters [3]. |
| Comparison with Methotrexate (MTX) | MTX also showed net reabsorption, which was inhibited by probenecid. This contrast confirms different excretion pathways [3]. |
The diagram below illustrates the signaling pathway inhibited by this compound, which is relevant to its mechanism of action in inflammatory diseases.
Diagram Title: p38α MAPK Signaling Pathway and this compound Inhibition
The following diagram and detailed protocol outline the methodology for assessing the renal excretion of this compound using the IPRK model.
Diagram Title: IPRK Experimental Workflow for this compound
Kidney Isolation and Perfusion System Setup
Equilibration & this compound Administration
Sample Collection
Drug Interaction Studies (Optional)
Analytical & Data Analysis
VX-702 is a selective, oral inhibitor of p38 MAPK (mitogen-activated protein kinase), a key enzyme that regulates the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 [1]. The following table summarizes its core pharmacological data from clinical trials in rheumatoid arthritis.
Table 1: Pharmacological Profile of this compound (from Rheumatoid Arthritis Clinical Trials)
| Parameter | Details |
|---|---|
| Mechanism of Action | p38 MAP kinase inhibitor (oral anti-cytokine therapy) [1]. |
| Primary Indication Studied | Moderate-to-severe Rheumatoid Arthritis (RA) [2] [1]. |
| Effective Doses (in RA trials) | 5 mg and 10 mg, once daily [1]. |
| Key Efficacy Findings | ACR20 response rates of 38% (5mg) and 40% (10mg) vs. 30% for placebo; statistically significant improvements in tender/swollen joint counts [1]. |
| Common Adverse Events | Infections (10% vs 5% placebo), GI disorders (8% vs 6%), skin disorders (9% vs 0%) [1]. |
| Cardiac Safety (QTc Interval) | Minimal, dose-dependent increase (~1.5%); no clinically significant arrhythmias reported [1]. |
The powerful rationale for testing this compound in myocardial I/R injury stems from the central role of p38 MAPK in the pathology. During I/R, p38 MAPK becomes activated and drives inflammation, cardiomyocyte apoptosis, and necrosis [3]. Inhibiting this pathway could protect the myocardium. While one study concluded that p38 MAPK inhibition may not provide sustained efficacy in rheumatoid arthritis [2], the acute nature of I/R injury might make it a more suitable therapeutic target.
This protocol adapts established models of myocardial I/R injury for investigating this compound [4] [3] [5].
This section details the steps for creating a mouse model of I/R injury.
Key outcome measures should be assessed after 24 hours of reperfusion (for acute effects) or after several weeks (for chronic remodeling).
Table 2: Temporal Regulation of Cell Death in Myocardial I/R Injury
| Cell Death Mode | Key Regulatory Molecules | Predominant Time Window |
|---|---|---|
| Apoptosis | Cleaved Caspase-3, Caspase-9, BAX, BCL2 | Early stage of reperfusion [3]. |
| Ferroptosis | GPX4, SLC7A11, ACSL4 | Medium-to-long term reperfusion [3]. |
| Necroptosis/Pyroptosis | pMLKL, GSDMD, IL-1β, IL-18 | Medium-to-long term reperfusion [3]. |
The following diagrams, created with Graphviz, illustrate the proposed experimental timeline and the mechanistic role of this compound.
Diagram 1: In vivo Experimental Workflow for this compound in I/R Injury.
Diagram 2: Proposed Mechanism of this compound in Myocardial I/R Injury.
Repurposing this compound for myocardial I/R injury is a scientifically sound but experimentally untested strategy. The detailed protocols and considerations outlined here provide a robust framework for researchers to empirically evaluate the cardioprotective potential of this p38 MAPK inhibitor. Positive results could pave the way for a novel therapeutic approach to limit damage in patients experiencing a heart attack.
The following table consolidates the solubility data and recommended stock solution preparation methods for VX-702.
| Solvent | Solubility (at 25°C) | Stock Solution Concentration | Preparation Notes |
|---|---|---|---|
| DMSO | 81 - 103.88 mg/mL (200.34 - 256.96 mM) [1] [2] [3] | 10-100 mM | Warm tube at 37°C for 10 minutes and/or sonicate to achieve higher concentrations [3]. Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results [1]. |
| Water | Insoluble [2] | Not applicable | - |
| Ethanol | ≥3.88 mg/mL (with ultrasonic) [3] or Insoluble [2] | Varies | Conflicting data exists; in-house verification is strongly recommended. Using ultrasonic aid may be necessary [3]. |
Here are solutions to common issues you might encounter when working with this compound.
Q: How do I achieve a high-concentration stock solution in DMSO?
Q: How can I create a homogeneous suspension for in vivo studies?
Q: What is the recommended storage condition for this compound and its solutions?
The following workflows detail established experimental procedures using this compound from cited literature.
In Vitro Protocol: Inhibition of Cytokine Production in LPS-Primed Blood [2] [3]
In Vitro Protocol: Inhibition of p38 Activation in Platelets [1] [2] [3]
In Vivo Protocol: Mouse Collagen-Induced Arthritis Model [2] [3]
The following table summarizes the key handling and storage information for this compound as provided by a chemical supplier [1].
| Property | Specification |
|---|---|
| Molecular Weight | 404.32 g/mol [1] |
| CAS Number | 745833-23-2 [1] |
| Physical Form | Solid (White to off-white) [1] |
| Recommended Storage | Powder: -20°C (2 years) or 4°C (2 years) [1] |
| Solubility (DMSO) | ≥ 42 mg/mL (103.88 mM) [1] |
The tables below detail specific experimental conditions for using this compound in biological models, as cited in recent scientific literature.
Table 1: In Vitro Cell Culture Application This protocol is used to inhibit proinflammatory cytokine release in LPS-induced macrophages [2].
| Parameter | Specification |
|---|---|
| Cell Model | Mouse leukemic monocyte/macrophage (RAW264.7 cells) [2] |
| Stimulation | 1 μM LPS [2] |
| This compound Working Concentration | 5 μM [2] |
| Key Outcomes | Reduced levels of phosphorylated p38 MAPK and proinflammatory cytokines (IL-6, IL-1β) [2] |
Table 2: In Vivo Animal Model Application This protocol was used in a mouse model of sepsis-associated acute kidney injury (S-AKI) [2].
| Parameter | Specification |
|---|---|
| Animal Model | Female Balb/c mice with induced S-AKI [2] |
| Dosage | 50 mg/kg [2] |
| Route of Administration | Oral gavage (o.g.) [2] |
| Dosing Frequency | Twice daily [2] |
| Vehicle | DMSO [2] |
Table 3: Ex Vivo Platelet Storage Application This protocol demonstrates the use of this compound to improve the shelf-life and quality of stored human platelets [3].
| Parameter | Specification |
|---|---|
| Biological Material | Human apheresis platelets in 100% plasma [3] |
| This compound Working Concentration | 10 μM [3] |
| Storage Conditions | Cold temperature (4-6°C) or thermocycled conditions [3] |
| Key Outcomes | Reduced expression of activation markers (CD62, CD63) and phosphatidylserine; improved in vivo circulation in a mouse model [3] |
The diagram below illustrates the general workflow for applying this compound in cellular and animal models of inflammation, based on the cited research [2].
Q1: What is the primary mechanism of action of this compound? A1: this compound is a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK). It exhibits 14-fold higher potency against p38α compared to p38β, and works by inhibiting the production of proinflammatory cytokines such as IL-6, IL-1β, and TNF-α [2] [1] [3].
Q2: How should I prepare a stock solution of this compound? A2: this compound is soluble in DMSO. A stock solution of 25 mg/mL in DMSO can be prepared, which is equivalent to approximately 61.83 mM (based on its molecular weight of 404.32 g/mol). For in vivo studies, this stock is typically further diluted in an appropriate vehicle like corn oil [1].
Q3: Are there any critical contraindications for using this compound? A3: The search results indicate that this compound is intended for research use only and is not for use in humans or for diagnostic or therapeutic procedures outside of controlled clinical trials [4] [1].
The information provided here is for research and reference purposes only.
What is the renal excretion mechanism of VX-702? In the isolated perfused rat kidney (IPRK) model, this compound exhibits net renal reabsorption. Its excretion is linear across a dose range of 100 to 600 ng/mL, and it is not a substrate for the organic anion (probenecid-inhibited) or organic cation (cimetidine-inhibited) transport systems [1] [2]. This suggests a passive reabsorption process.
Could this compound cause renal drug-drug interactions? The available evidence suggests a low potential for specific renal interactions. Because this compound is not a substrate for the major renal secretory transporters, it is unlikely to compete with drugs like methotrexate that use these pathways [1]. However, always investigate interactions in the context of the whole organism.
Is this compound beneficial in kidney injury models? Yes. A 2024 study found that this compound ameliorates the severity of sepsis-associated acute kidney injury (S-AKI) in a mouse model. The mechanism involves inhibiting the p38 MAPK signaling pathway in macrophages, which downregulates key proinflammatory cytokines like IL-6 and IL-1β, reducing inflammation and apoptosis in kidney tissues [3].
The table below summarizes key pharmacokinetic data from the IPRK model study [1].
| Parameter | Observation/Result |
|---|---|
| Excretion Linearity | Linear across doses targeting 100-600 ng/mL. |
| Net Renal Process | Reabsorption. |
| Impact of Probenecid | No significant effect on this compound excretion. |
| Impact of Cimetidine | No significant effect on this compound excretion. |
| Comparison with Methotrexate | Unlike methotrexate, this compound excretion is not affected by probenecid, indicating different transport mechanisms. |
1. Isolated Perfused Rat Kidney (IPRK) Model for Renal Excretion This protocol is used to characterize the basic renal handling of this compound independent of systemic influences [1].
2. In Vitro Model for Sepsis-Associated AKI (S-AKI) Mechanism This protocol investigates the anti-inflammatory effect of this compound on S-AKI pathophysiology [3].
The following diagrams illustrate the renal excretion mechanism of this compound and the experimental workflow for studying its effect in S-AKI.
Diagram 1: Renal Handling of this compound. This schematic shows that this compound is filtered into the tubule but undergoes net reabsorption back into the blood. Unlike many drugs, its transport is not inhibited by probenecid or cimetidine [1].
Diagram 2: Experimental Workflow for S-AKI. This flowchart outlines the in vitro co-culture model used to demonstrate that this compound alleviates sepsis-associated AKI by inhibiting the p38 MAPK pathway in macrophages, thereby reducing inflammatory damage to tubular cells [3].
The following table consolidates key data from human clinical trials and animal studies for your reference:
| Property | Value / Finding | Source / Context |
|---|---|---|
| Plasma Protein Binding | 89% - 93% | Phase I Trial (Healthy Volunteers) [1] |
| Oral Bioavailability | 76% | Phase I Trial (Healthy Volunteers) [1] |
| Elimination Half-Life (t₁/₂) | 9.3 ± 2.1 hours (Oral 10 mg) [1] | Phase I Trial (Healthy Volunteers) [1] |
| Volume of Distribution | 73 L/kg | Preclinical data [1] |
| Common Adverse Events | Mild headache (17% of subjects), Nausea (8% of subjects) [1] | Phase I Data (10-40 mg/day) [1] |
| Liver Enzyme Elevation | Transient ALT increase (≤1.5× ULN) in 5% of subjects [1] | Phase I Data [1] |
| Serious Infections | More frequent with VX-702 (2.4%) vs. placebo (0%) in one study [2] | Rheumatoid Arthritis Clinical Trials [2] |
The diagram below illustrates the signaling pathway that this compound inhibits and its cellular effects, which can help researchers understand its mechanism of action.
Q1: What is the clinical significance of this compound's high plasma protein binding? High plasma protein binding (89-93%) means only a small fraction of the drug is "free" and biologically active. This can influence the drug's volume of distribution and clearance rate [1]. Changes in protein levels or drug interactions could theoretically affect its activity, so this is a key parameter for pharmacokinetic modeling.
Q2: Does the protein binding of this compound affect its dosing regimen? While the provided sources do not directly link binding to dosing, the dose-proportional increase in AUC (area under the curve) and Cmax (maximum concentration) observed in Phase I trials suggests that its pharmacokinetics are predictable within the studied range, which is helpful for establishing a dosing schedule [1].
Q3: What are the primary safety concerns for this compound based on clinical data? Clinical trials indicated that this compound was generally well-tolerated in the short term. The main safety observations were:
The search results include a detailed protocol for using this compound in platelet storage studies, which showcases its application in a research setting [3].
The most relevant data comes from a phase 1 clinical trial of ATI-450, a related p38α/MK2 pathway inhibitor. While not for VX-702 itself, this provides a reference for the drug class.
| Parameter | Value in MAD Cohorts (Day 7) |
|---|---|
| Terminal Half-Life | 9–12 hours [1] |
For this compound specifically, the search results confirm it was evaluated in phase 2 trials for rheumatoid arthritis, but specific PK parameters like half-life were not provided in the available literature [2].
This automated kinase profiling protocol demonstrates how this compound is used in a research setting to identify novel kinase interactions [3].
Detailed Methodology: Kinase Profiling Assay
Here are solutions to common problems in kinase profiling experiments:
| Problem | Possible Cause | Solution |
|---|---|---|
| High background signal | Incomplete ATP depletion | Verify reagent volumes and pipetting accuracy during ADP-Glo steps [3] |
| Low signal-to-noise ratio | Low kinase activity or outdated reagents | Use freshly reconstituted kinases and validate with a control inhibitor [3] |
| Poor compound efficacy | Rapid feedback mechanisms | Consider transient nature of p38 inhibition; design time-course experiments [2] |
The following diagram illustrates the primary signaling pathway targeted by this compound, which explains its role in reducing pro-inflammatory cytokines.
This compound is a highly selective p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor [4] [5]. It binds to the ATP-binding pocket of p38α, preventing the phosphorylation and activation of its downstream substrates [2]. A key downstream kinase is MAPK-activated protein kinase 2 (MK2). By inhibiting this axis, this compound disrupts the post-transcriptional regulation and synthesis of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key drivers in inflammatory diseases [1] [5].
What is the selectivity of this compound? this compound is described as a highly selective p38α inhibitor, with a 14-fold higher potency against p38α versus the p38β isoform [4]. It has also been identified as a potent dual inhibitor of p38 and Nemo-Like Kinase (NLK) in other research contexts [6].
Why might a p38 inhibitor show transient efficacy in clinical trials? A common challenge with p38 inhibitors is the "escape phenomenon," where biomarkers of inflammation (like CRP) decrease initially but return to baseline levels after several weeks despite continuous dosing. This is thought to be due to complex feedback mechanisms within the immune system, not due to changing drug metabolism [2].
In what disease models has this compound shown efficacy? Recent preclinical studies indicate this compound ameliorates Sepsis-Associated Acute Kidney Injury (S-AKI) in mouse models by downregulating inflammatory cytokines from macrophages [5]. It has also been investigated in combination with mTOR inhibitors for endocrine-resistant breast cancer [6].
The table below summarizes the fundamental data for preparing VX-702 stock solutions with DMSO.
| Property | Specification |
|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO) [1] [2] [3] |
| Solubility in DMSO | ≥ 20.2 mg/mL (~ 50 mM) [2], 2 mg/mL (clear solution) [1], or ≥ 42 mg/mL (~ 103.88 mM) [3] |
| Recommended Stock Concentration | 10 mM to 100 mM (common for research use) [3] |
| Storage Temperature | -20°C for long-term storage (solid and stock solutions) [2] [3] [4] |
| Solution Stability | Several months when stored at or below -20°C [2] [3] [4]. Avoid repeated freeze-thaw cycles [3]. |
Here are solutions to common issues researchers face when working with this compound.
| Issue | Possible Cause | Solution & Recommendations |
|---|---|---|
| Compound won't dissolve | Solvent choice; Low temperature | Use pure, fresh DMSO. Warm the vial at 37°C for 10 minutes and/or shake in an ultrasonic water bath [2] [4]. |
| Precipitation in working solution | Solvent dilution into aqueous buffer | Ensure final DMSO concentration is ≤ 0.1-1% in cell culture. Prepare working solutions fresh or store short-term at -20°C [3]. |
| Unexpected cellular toxicity | DMSO cytotoxicity; High inhibitor concentration | Keep final DMSO concentration as low as possible (typically ≤0.5%). Include a vehicle control with the same DMSO concentration [5]. |
| Low experimental efficacy | Degraded compound; Incorrect dosing | Use a freshly prepared stock solution. For in vitro models, effective concentrations can range from nanomolar to low micromolar (e.g., 5 μM used in cell co-culture studies) [5]. |
Q1: What is the best practice for preparing a long-term stock solution of this compound?
Q2: My experiment requires adding this compound to cells in a medium with no DMSO. How can I do this?
Q3: Beyond DMSO, are there other solvent options for in vivo studies?
Q4: Where can I find specific in vivo dosing information?
The diagram below illustrates the key steps and decision points in preparing and using this compound for your experiments.
Mechanism of Action this compound is a highly selective, ATP-competitive inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) [1] [2]. The p38 MAPK pathway is a key regulator of inflammation. By inhibiting it, this compound suppresses the production of proinflammatory cytokines.
The following diagram illustrates this signaling pathway and the point of inhibition by this compound:
Key Cytokines Affected this compound treatment leads to a dose-dependent inhibition of key proinflammatory cytokines. The following table summarizes the inhibitory concentrations (IC₅₀) from in vitro studies:
| Cytokine | IC₅₀ Value | Experimental Context & Notes |
|---|---|---|
| IL-6 | 59 ng/mL [1] | In vitro dose-response inhibition [1]. |
| IL-1β | 122 ng/mL [1] | In vitro dose-response inhibition [1]. |
| TNF-α | 99 ng/mL [1] | In vitro dose-response inhibition [1]. |
| IL-6, IL-1β | Significantly reduced [3] | In mouse S-AKI model; measured in serum and cell supernatant via ELISA [3]. |
This protocol is adapted from research using this compound, specifically for measuring IL-6 and IL-1β [3].
The ELISA procedure based on the sandwich method involves the following key steps:
Key Considerations
Here are solutions to common issues that may arise when measuring cytokines in this compound-treated samples.
A high signal across the entire plate can mask true results.
| Possible Cause | Solution |
|---|---|
| Insufficient washing | Increase wash steps and volume; add a 30-second soak between washes to remove unbound reagents [5] [6] [8]. |
| Ineffective blocking | Use a fresh, suitable blocking buffer; extend blocking incubation time [6] [7]. |
| Contaminated reagents | Prepare fresh buffers and substrates; use clean labware to avoid HRP contamination [5] [6]. |
| High antibody concentration | Titrate detection and capture antibodies to find optimal concentration [6] [7]. |
The expected color development does not occur.
| Possible Cause | Solution |
|---|---|
| Reagents omitted or added incorrectly | Double-check protocol step order; ensure detection antibody and Streptavidin-HRP were added [5] [6]. |
| Low analyte concentration | Concentrate samples or reduce dilution factor; ensure this compound treatment effectively modulates cytokines in your model [6] [8]. |
| Degraded standard or reagents | Use new vials of standard; reconstitute reagents correctly and check expiration dates [8]. |
| Sodium azide in wash buffer | Azide inhibits HRP; use azide-free buffers for washing [6] [7]. |
Poor duplicates lead to unreliable data.
| Possible Cause | Solution |
|---|---|
| Pipetting errors | Calibrate pipettes; ensure tips are tightly sealed; pipette samples and reagents against the well side [8] [7]. |
| Inconsistent washing | Use an automated plate washer; ensure all wells are filled and aspirated completely [5] [8]. |
| Bubbles in wells | Pop bubbles with a fine needle before reading the plate [6] [8]. |
| Well drying out | Always use plate sealers during incubations; work quickly to prevent evaporation [6]. |
VX-702 is a highly selective, ATP-competitive inhibitor of p38α MAPK (also known as MAPK14). The key quantitative data on its selectivity and activity is summarized in the table below [1] [2] [3].
| Parameter | Details |
|---|---|
| Primary Target | p38α MAPK (MAPK14) [3] [4] |
| IC₅₀ for p38α | 4 nM - 20 nM [1] [2] |
| Selectivity vs p38β | Approximately 14-fold higher selectivity for p38α over p38β [1] [2] |
| Key Off-Target Cytokine Effects | Inhibition of LPS-stimulated production of TNF-α, IL-6, and IL-1β [3] [5] |
The following diagram illustrates the core signaling pathway inhibited by this compound and its subsequent effects on inflammatory cytokine production.
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own research on this compound.
This protocol is used to confirm the direct inhibition of p38α and establish inhibitor potency [1].
This protocol assesses the functional consequence of p38α inhibition in a cell-based system [5].
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is typically dissolved in DMSO to create stock solutions (e.g., 60 mg/mL or 148.4 mM). For in vivo studies, it can be formulated in a vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. It is recommended to store the powder at -20°C, desiccated. Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term stability, and avoid repeated freeze-thaw cycles [1] [2].
Q2: Has this compound been tested in any disease models relevant to its mechanism? A2: Yes, beyond its initial investigation for rheumatoid arthritis, a recent peer-reviewed study (2024) demonstrated that this compound ameliorates Sepsis-Associated Acute Kidney Injury (S-AKI) in a mouse model. The study showed that this compound treatment reduced levels of phosphorylated p38 MAPK, decreased proinflammatory cytokines (IL-6, IL-1β), and improved kidney function markers (serum creatinine and blood urea nitrogen) [5].
Q3: Where can I find high-quality sources to purchase this compound for research? A3: Several biochemical suppliers offer this compound for research purposes. These include TargetMol (Catalog No. T2513), Selleckchem (Catalog No. This compound), and BioCrick (Catalog No. BCN0119). Always ensure you procure compounds from reputable vendors that provide detailed quality control data, including purity verification [1] [2] [4].
The following table consolidates key quantitative findings on this compound from recent studies to assist with your experimental planning.
| Aspect | Experimental Model/System | Concentration/Dosage | Key Findings/Outcome | Citation |
|---|---|---|---|---|
| In Vitro Anti-inflammatory Effect | LPS-induced RAW264.7 macrophages | 5 μM | Reduced levels of phosphorylated p38 MAPK and proinflammatory cytokines (IL-6, IL-1β) in cells and supernatant. | [1] |
| In Vivo Efficacy | Mouse model of Sepsis-Associated Acute Kidney Injury (S-AKI) | 50 mg/kg, twice daily (oral gavage) | Decreased serum creatinine, blood urea nitrogen, IL-6, and IL-1β; reduced number of apoptotic cells in kidney tissues. | [1] |
| Cytokine Inhibition (IC₅₀) | In vitro cytokine production | IL-6: 59 ng/mL IL-1β: 122 ng/mL TNFα: 99 ng/mL | Dose-dependent inhibition of pro-inflammatory cytokine production. | [2] | | Cell Viability (Growth Inhibition) | Various human cancer cell lines (e.g., HOP-62, NCI-H720) | IC₅₀ range: ~0.015 to >20 μM | Potent growth inhibition was observed across numerous cell lines, with potency varying by cell type. | [3] | | General Bioactivity | p38α MAPK | 14-fold higher potency for p38α vs p38β | Described as a highly selective p38α MAPK inhibitor. | [2] [3] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your work with this compound.
This protocol, adapted from a 2024 study on sepsis-associated acute kidney injury (S-AKI), is useful for modeling how this compound protects kidney cells from macrophage-induced inflammation and apoptosis [1].
Step 1: Cell Culture and Inflammatory Induction
Step 2: this compound Treatment
Step 3: Assay Endpoints
This is a standard flow cytometry-based method for detecting apoptotic cells. When using this protocol with this compound, incorporate the specific treatment conditions from your experiment.
Step 1: Cell Treatment and Harvest
Step 2: Staining
Step 3: Analysis
Here are solutions to common problems you might encounter when performing cell viability and apoptosis assays.
| Problem | Potential Cause | Recommended Solution | Prevention Tips |
|---|---|---|---|
| High background noise in apoptosis (Annexin V) assay. | Temporary membrane disruption from cell harvesting. | After trypsinization, allow cells to recover in complete culture medium for about 30 minutes under optimal conditions before staining [5]. | For lightly adherent lines, use a non-enzymatic cell dissociation buffer. |
| Low signal in Click-iT-based assays (e.g., TUNEL). | - Copper chelators in buffers.
The diagrams below illustrate the molecular mechanism of this compound and a general workflow for conducting viability and apoptosis assays.
The table below summarizes the core characteristics of VX-702 and SB202190 based on the search results.
| Feature | This compound | SB202190 |
|---|---|---|
| Primary Target | p38α MAPK [1] [2] [3] | p38α and p38β2 MAPK [4] [5] |
| Selectivity | Highly selective; 14-fold higher potency for p38α vs p38β [2] [3]. | Potent but less selective; also known to inhibit JNK2/3 at higher concentrations [5]. |
| Mechanism | ATP-competitive inhibitor [1]. | ATP-competitive inhibitor [6]. |
| Reported IC₅₀ | p38α: 4-20 nM [1] | p38α: 50 nM; p38β2: 100 nM [5] |
| Cellular Activity | Inhibits agonist-induced p38 activation in platelets (IC₅₀ ~4-20 nM) [1]. Inhibits IL-6, IL-1β, and TNFα production [3]. | Induces apoptosis in LPS-treated macrophages [4]. Inhibits growth and migration of cancer cell lines (e.g., IC₅₀ of 46.6 µM in MDA-MB-231 cells) [7]. |
| Clinical Testing | Progressed to Phase II clinical trials for rheumatoid arthritis [8]. | Primarily a research tool; no clinical trial data found in search results. |
For researchers looking to employ these inhibitors, here are methodologies and key findings from the literature.
The following diagram illustrates the cellular signaling pathway and the points of inhibition for this compound and SB202190.
This diagram shows that both this compound and SB202190 act as ATP-competitive inhibitors directly on p38 MAPK. A key difference is their isoform selectivity: This compound is highly selective for p38α, while SB202190 inhibits both p38α and p38β. Inhibiting this pathway can suppress the production of pro-inflammatory cytokines and influence processes like apoptosis and cell migration [1] [6] [4].
The data below summarizes the effects of this compound on C-reactive protein (CRP) from two randomized, double-blind, placebo-controlled Phase II clinical studies in patients with moderate-to-severe Rheumatoid Arthritis (RA) [1] [2].
| Trial Name | Patient Groups & Treatment | Key Findings on CRP Kinetics |
|---|
| VeRA Study [1] | 313 RA patients receiving placebo, 5 mg this compound daily, or 10 mg this compound daily. | • Rapid Reduction: Decreased CRP levels observed as early as Week 1. • Transient Effect: CRP levels began to return to baseline after Week 2. • Loss of Effect: By Week 12, CRP levels were at or near baseline values. | | Study 304 [1] | 117 RA patients on stable methotrexate (MTX) receiving placebo, 10 mg this compound daily + MTX, or 10 mg this compound twice weekly + MTX. | • Rapid Reduction: Decreased CRP levels observed as early as Week 1 with daily dosing. • Transient Effect (Daily): Rapid return toward baseline by Week 4. • Transient Effect (Intermittent): In the twice-weekly group, CRP levels returned to baseline by Week 2 and remained there until Week 12. |
This compound is a selective, ATP-competitive inhibitor of the p38α MAPK isoform [3]. The p38 MAPK pathway is a major signaling cascade that regulates the production of pro-inflammatory cytokines, including TNFα, IL-6, and IL-1β [4].
The diagram below illustrates the mechanism of this compound and the hypothesized reason for the transient CRP suppression, often called the "CRP escape" phenomenon [4].
The "CRP escape" observed with this compound and other p38 inhibitors is thought to occur because the initial suppression of pro-inflammatory cytokines triggers feedback mechanisms and activates alternative signaling pathways (such as other MAP3Ks or the JNK pathway) that bypass the p38 blockade, ultimately leading to the restoration of cytokine production and inflammation [4].
For clarity, here is a summary of the core experimental methodology used to generate the CRP kinetic data in the this compound clinical trials [1]:
The challenge of achieving sustained efficacy with p38 inhibitors was not unique to this compound. The search results indicate that this was a common issue across the class [4] [5].
This suggests that the transient CRP reduction kinetics observed with this compound are representative of a fundamental biological feedback mechanism rather than a compound-specific shortcoming.
The table below summarizes the effects of VX-702 and prednisolone based on clinical studies in patients with active Rheumatoid Arthritis (RA).
| Feature | This compound | Prednisolone |
|---|---|---|
| Drug Class | p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor [1] [2] | Corticosteroid [3] |
| Primary Mechanism | Selective inhibition of p38α MAPK, reducing production of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) [1] [4] [2] | Broad anti-inflammatory and immunosuppressive action; works on the immune system to relieve swelling, redness, and allergic reactions [3] |
| Effect on IL-6 | Transient reduction observed in clinical studies [5] | Statistically significant decrease detectable at 3 and 24 hours after a single dose [6] |
| Effect on CRP | Transient reduction, returning to baseline levels by week 4 despite continued dosing [5] | Statistically significant dose-response relationship at 48 hours after a single dose [6] |
| Clinical Efficacy in RA | Modest, numerically superior but not statistically significant ACR20 response vs. placebo; effects not sustained [5] | Proven efficacy; used as a positive control in clinical trials and a standard treatment for RA [6] [7] [3] |
| Typical RA Dosage (Clinical Trials) | 5 mg to 10 mg daily, or twice weekly (when combined with methotrexate) [5] | 10 mg, 20 mg, or 50 mg as a single dose; 5-60 mg/day for general anti-inflammatory/immunosuppressive use [6] [7] |
For researchers, the methodologies and detailed results from key experiments are critical.
The following diagram illustrates the core signaling pathway involved and the transient nature of this compound's effect, contrasted with the broader action of prednisolone.
The data suggests critical considerations for researchers in the field:
| Clinical Trial | Patient Population | Treatment Groups | Efficacy (ACR20 Response at 12 Weeks) | Biomarker Suppression Pattern |
|---|
| VeRA Study [1] [2] | Moderate-to-severe RA (without methotrexate) | • Placebo • this compound (5 mg daily) • this compound (10 mg daily) | • Placebo: 28% • 5 mg: 36% • 10 mg: 40% (No statistically significant difference vs. placebo) | Reductions in CRP, serum amyloid A, and sTNF-R p55 observed by Week 1, but returned to baseline levels by Week 12 [1]. | | Study 304 [1] [2] | Moderate-to-severe RA with inadequate response to methotrexate (MTX) | • Placebo + MTX • this compound (10 mg daily) + MTX • this compound (10 mg twice weekly*) + MTX *After 1 week of daily loading dose | • Placebo: 22% • 10 mg daily: 40% • 10 mg intermittent: 44% (Intermittent group was statistically superior to placebo) | In the daily dosing group, biomarker reductions were transient, returning to baseline by Week 4. In the intermittent group, CRP levels returned to baseline by Week 2 and remained there [1]. |
The data in the table above comes from two robust, randomized, double-blind, and placebo-controlled clinical trials.
Research into the p38 pathway suggests several reasons why the suppression of cytokines and biomarkers by this compound was not sustained:
The following diagram illustrates the core signaling pathway and the hypothesized mechanisms leading to transient suppression.
The case of this compound offers critical lessons for drug development in inflammatory diseases:
| Adverse Event (AE) Category | VeRA Trial (Monotherapy) [1] [2] | Study 304 (with Methotrexate) [1] |
|---|---|---|
| Most Common AEs (Generally mild/moderate) | Infections (10% on VX-702 vs 5% on placebo), GI disorders (8% vs 6%), skin disorders (9% vs 0%) [2] | Information not specified in search results |
| Serious Infections | 2.4% (this compound) vs 0% (placebo) [1] | 2.6% (this compound) vs 4.9% (placebo) [1] |
| Discontinuation due to AEs | 5% (10 mg), 3% (5 mg) vs 2% (placebo) [2] | Information not specified in search results |
| Liver Function | No clinically significant effects observed [2] | Information not specified in search results |
| Renal Impairment | Increased serum creatinine (1.2-1.5x upper limit) led to discontinuation in a few patients [2] | Information not specified in search results |
| Cardiovascular (QTc Interval) | Minimal, dose-dependent increase (approx. ≤1.5%); no clinically significant events [2] | Information not specified in search results |
The safety data was generated from two high-quality, 12-week, randomized, double-blind, placebo-controlled Phase II studies [1].
In both trials, safety was a primary objective and was assessed through [1] [2]:
The following diagram illustrates the mechanism of action of this compound and the context of its clinical investigation.
Drug Class and Mechanism: this compound is a highly selective, oral p38 mitogen-activated protein kinase (MAPK) inhibitor [4]. It was designed as a competitive antagonist of the ATP-binding site, primarily targeting the p38α isoform [5]. This enzyme is a key intracellular signaling molecule that regulates the production of potent pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 [2] [6]. By inhibiting p38, this compound aimed to suppress this inflammatory cascade at the intracellular level [5].
Overall Safety Context: The search results suggest that this compound was generally well-tolerated over 12 weeks of treatment. The safety profile was considered manageable, with no evidence of the significant liver toxicity that hampered the development of earlier p38 inhibitors like VX-745 and BIRB 796 [5]. The most notable concern was a higher rate of serious infections in the VeRA trial, which is a known risk for potent immunosuppressive therapies [1].
This compound is an investigational oral drug known as a p38 mitogen-activated protein kinase (MAPK) inhibitor [1]. Its primary documented mechanism and research focus are on reducing inflammation.
The following diagram illustrates the known anti-inflammatory mechanism of this compound based on available studies.
While direct evidence for this compound is lacking, reducing infarct size after a heart attack is an active research area known as clinical cardioprotection. The table below summarizes some alternative therapeutic strategies that have been investigated, though successfully translating them into clinical practice has proven challenging [6].
| Therapeutic Strategy | Example Intervention | Mechanism of Action | Key Clinical Findings / Challenges |
|---|---|---|---|
| Mitochondrial Protection | TRO40303, Bendavia | Inhibits mitochondrial permeability transition pore (mPTP) opening to prevent cardiomyocyte death [6]. | Did not significantly reduce infarct size in clinical trials (e.g., MITOCARE, EMBRACE-STEMI) [6]. |
| Nitric Oxide Signaling | Sodium Nitrite | Augments nitric oxide to protect against reperfusion injury [6]. | Neutral results in primary endpoints; potential benefit in patient subgroups (e.g., LAD occlusion) [6]. |
| Therapeutic Hypothermia | Endovascular Cooling | Reduces metabolic rate to minimize tissue damage during reperfusion [6]. | Neutral results; challenges included delays to reperfusion and difficulty achieving target temperature [6]. |
| Adenosine Signaling | ABT-702 (Adenosine Kinase Inhibitor) | Increases adenosine levels, which can protect the heart during reperfusion [7]. | Preclinical data showed induced delayed cardioprotection; clinical relevance for infarct size reduction is not established [7]. |
| Cell-Based Paracrine Factors | Mesenchymal Stem Cell Secretions | Conditioned medium from stem cells contains protective factors [8]. | Preclinical study in pigs showed a 60% reduction in infarct size; suggests potential of cell-free therapy [8]. |
For researchers designing experiments in this field, the cited studies highlight several critical methodological considerations [6]:
The absence of direct data means the effect of this compound on myocardial infarct size remains an open question. p38 MAPK is involved in the inflammatory response that contributes to myocardial injury, so investigating its inhibition is a theoretically valid pathway [6]. Future research could focus on:
The table below summarizes the comparative renal excretion data for VX-702 and methotrexate (MTX).
| Feature | This compound | Methotrexate (MTX) |
|---|---|---|
| Primary Excretion Route | Net renal reabsorption [1] | Renal tubular secretion [2] [3] [4] |
| Involvement of Organic Anion Transporters (OATs) | Not a substrate [1] | Substrate for OAT1/OAT3 [3] [4] |
| Effect of Probenecid (OAT inhibitor) | No inhibition of excretion [1] | Significantly reduced renal secretion and clearance [2] [3] [4] |
| Effect of Cimetidine (Organic Cation transporter inhibitor) | No inhibition of excretion [1] | Information not specific in search results |
| Clinical Implication of DDI | Unlikely renal DDI with methotrexate [1] | High-risk interaction; can lead to severe MTX toxicity (myelosuppression, hepatotoxicity) [4] |
The diagrams below illustrate the distinct renal transport mechanisms for this compound and methotrexate, highlighting why probenecid affects them differently.
The key findings are primarily derived from the Isolated Perfused Rat Kidney (IPRK) model, a robust experimental system for studying renal excretion mechanisms without interference from systemic metabolic processes [1] [5].
The table below summarizes the key characteristics of several prominent p38 MAPK inhibitors for your quick comparison.
| Inhibitor Name | Primary Target(s) | Reported IC₅₀ / Potency | Key Selectivity Notes | Example Research Context (from literature) |
|---|---|---|---|---|
| VX-702 | p38α MAPK | 4 - 20 nM [1] [2] [3] | 14-fold selective for p38α over p38β [4] [5] | Rheumatoid Arthritis clinical trials; platelet storage lesion studies [1] [6] |
| Adezmapimod (SB203580) | p38 MAPK | 0.3 - 0.5 µM (in THP-1 cells) [7] | ~10-fold less sensitive to SAPK3/SAPK4 [7] | Widely used as a reference inhibitor; induces mitophagy and autophagy [7] |
| SB202190 | p38α/β MAPK | 50 nM (p38α) / 100 nM (p38β) (cell-free) [7] | Potent against α and β isoforms [1] [7] | Used to investigate p38 roles; induces autophagy and heme oxygenase-1 [7] |
| Doramapimod (BIRB 796) | p38α/β/γ/δ (pan) | 38 nM (p38α) / 65 nM (p38β) (cell-free) [7] | Binds p38α with Kd of 0.1 nM; >300-fold selective over JNK2 [7] | A pan-p38 inhibitor with a distinct binding mode [7] |
| Ralimetinib (LY2228820) | p38 MAPK | 7 nM (cell-free) [7] | Does not alter p38 MAPK activation [7] | A novel, potent inhibitor; has reached Phase 1/2 clinical trials [7] |
| PH-797804 | p38α | 26 nM (cell-free) [7] | 4-fold selective versus p38β; does not inhibit JNK2 [7] | A novel pyridinone inhibitor; Phase 2 trials [7] |
| Neflamapimod (VX-745) | p38α | 10 nM [7] | 22-fold selective versus p38β; no inhibition of p38γ [7] | Potent and selective p38α inhibitor [7] |
| Losmapimod | p38α/β | pKi = 8.1 (p38α) / 7.6 (p38β) [7] | Selective, orally active inhibitor [7] | Involved in cell differentiation, apoptosis, autophagy; Phase 3 trials [7] |
| Skepinone-L | p38α MAPK | 5 nM [7] | Selective p38α-MAPK inhibitor [7] | A highly selective inhibitor [7] |
For researchers looking to replicate or understand the foundational data, here are methodologies from key studies citing these inhibitors.
Cytokine Inhibition Assay (for this compound) [2] [3]:
Platelet p38 Activation Assay (for this compound) [1] [2]:
In Vivo Efficacy Model (for this compound) [2] [3]:
To contextualize the use of these inhibitors, the diagram below outlines the core p38 MAPK signaling pathway and a general workflow for inhibitor testing.
When selecting an inhibitor for your research, consider these broader implications:
Irritant